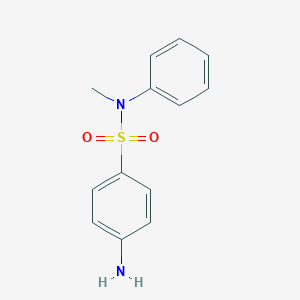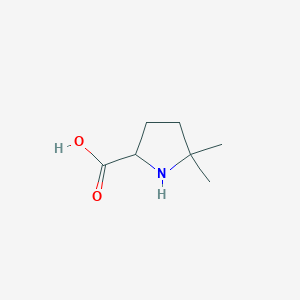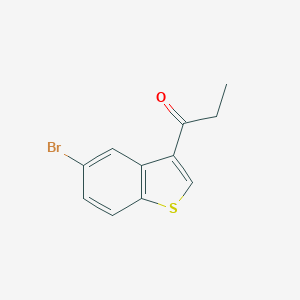
1-(5-Bromo-1-benzothiophen-3-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-1-benzothiophen-3-yl)propan-1-one is a chemical compound that belongs to the class of organic compounds known as benzothiophenes. It is also known as 5-Bromo-3-(1-oxopropyl)-1-benzothiophene and is commonly used in scientific research applications.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-1-benzothiophen-3-yl)propan-1-one involves the inhibition of specific enzymes such as protein kinase C and protein kinase D. This inhibition leads to the disruption of various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and physiological effects
The biochemical and physiological effects of 1-(5-Bromo-1-benzothiophen-3-yl)propan-1-one are dependent on the specific proteins and cellular processes being targeted. Inhibition of protein kinase C and protein kinase D can lead to the disruption of various cellular processes such as cell proliferation, differentiation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(5-Bromo-1-benzothiophen-3-yl)propan-1-one in lab experiments is its specificity towards certain proteins and cellular processes. This allows for targeted studies and a better understanding of specific cellular pathways. However, one limitation is that the inhibition of specific enzymes may lead to off-target effects and unintended consequences.
Direcciones Futuras
There are many future directions for the study of 1-(5-Bromo-1-benzothiophen-3-yl)propan-1-one. One direction is the development of more specific and potent inhibitors of protein kinase C and protein kinase D. Another direction is the study of the effects of 1-(5-Bromo-1-benzothiophen-3-yl)propan-1-one on other cellular pathways and processes. Additionally, the use of 1-(5-Bromo-1-benzothiophen-3-yl)propan-1-one as a tool compound in drug discovery and development is an area of potential future research.
Métodos De Síntesis
The synthesis of 1-(5-Bromo-1-benzothiophen-3-yl)propan-1-one can be achieved through various methods. One of the most common methods is the reaction of 5-bromo-1-benzothiophene-3-carboxylic acid with propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through column chromatography.
Aplicaciones Científicas De Investigación
1-(5-Bromo-1-benzothiophen-3-yl)propan-1-one is commonly used in scientific research applications as a tool compound to study the function of specific proteins. It has been shown to inhibit the activity of certain enzymes such as protein kinase C and protein kinase D, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Propiedades
Número CAS |
353487-39-5 |
|---|---|
Nombre del producto |
1-(5-Bromo-1-benzothiophen-3-yl)propan-1-one |
Fórmula molecular |
C11H9BrOS |
Peso molecular |
269.16 g/mol |
Nombre IUPAC |
1-(5-bromo-1-benzothiophen-3-yl)propan-1-one |
InChI |
InChI=1S/C11H9BrOS/c1-2-10(13)9-6-14-11-4-3-7(12)5-8(9)11/h3-6H,2H2,1H3 |
Clave InChI |
ZJRDAGPTEMFYBI-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CSC2=C1C=C(C=C2)Br |
SMILES canónico |
CCC(=O)C1=CSC2=C1C=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




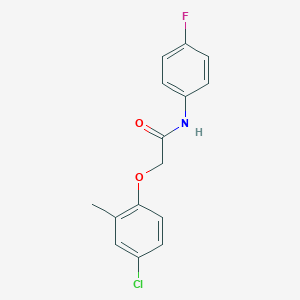
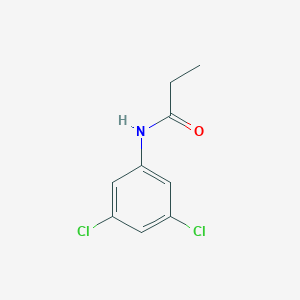
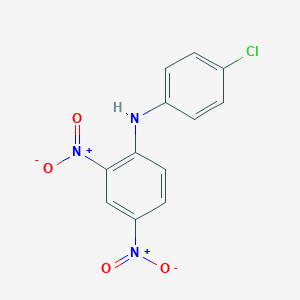

![2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione](/img/structure/B185585.png)
![N-[4-(Azepane-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B185588.png)
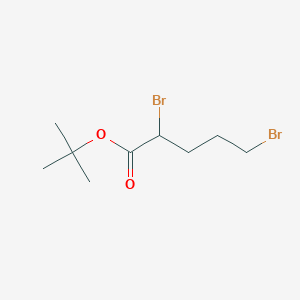
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2,4-dichlorobenzamide](/img/structure/B185590.png)
